Product packaging for Citreoindole(Cat. No.:CAS No. 138655-14-8)

Citreoindole

Cat. No.: B163317
CAS No.: 138655-14-8
M. Wt: 496.6 g/mol
InChI Key: YTSGLDGOGVZVCW-PNCDZSTESA-N
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Description

Citreoindole is an unusual diketopiperazine metabolite first isolated from a hybrid cell fusion of two strains of Penicillium citreoviride . Its structure was originally misassigned a 5-benzyl-4-imidazolidyl ring but was later revised to feature a distinctive 6-phenyl-4(1H)-pyrimidone ring system, a revision that was confirmed through the crystallographic analysis of a close analogue, haenamindole . This makes this compound a compound of significant interest in natural product chemistry and structural elucidation studies. As a member of the indole alkaloid class, it is part of a vast group of over 4,100 known compounds renowned for their extensive pharmacological activities, which often include antitumor, antibacterial, and antiviral properties . Indole alkaloids are recognized as a "privileged structure" in pharmaceutical development due to their ubiquity in clinically approved drugs . Preliminary pharmacological investigation has shown that this compound exhibits weak activity against mammalian tumor cell lines, though its mechanism of action and full pharmacological potential have not been extensively investigated . Researchers value this compound for its unique molecular scaffold, which serves as a valuable reference standard for the study of fungal secondary metabolism and for the discovery of new bioactive natural products. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, and personal use is strictly prohibited. HANDLING: Store long-term at -20°C. The compound is soluble in ethanol, methanol, DMF, or DMSO .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H28N4O4 B163317 Citreoindole CAS No. 138655-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6S)-3-[[(2S,3aR,4S)-2-benzyl-4-hydroxy-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6-benzylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4/c34-25-21(15-18-9-3-1-4-10-18)30-26(35)23(31-25)17-29(37)20-13-7-8-14-24(20)33-27(36)22(32-28(29)33)16-19-11-5-2-6-12-19/h1-14,21-23,28,32,37H,15-17H2,(H,30,35)(H,31,34)/t21-,22-,23-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSGLDGOGVZVCW-PNCDZSTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3(C4NC(C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)C[C@]3([C@@H]4N[C@H](C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin and Isolation Methodologies of Citreoindole

Cultivation and Fermentation Parameters for Optimized Production

The production of Citreoindole is intrinsically linked to the controlled cultivation of specific fungal strains. The process relies on creating an ideal environment and providing optimal nutrition to encourage the biosynthesis of this target metabolite.

Media Composition and Environmental Conditions

The successful cultivation of Penicillium species for the production of secondary metabolites like this compound hinges on the formulation of the culture medium and the maintenance of specific environmental parameters. While a universally optimized medium for this compound is not extensively documented, studies on the producing organisms, such as Penicillium citreonigrum and P. citrinum, provide insight into effective cultivation strategies.

Fungal strains are often grown on solid or in liquid media. A solid rice medium has been successfully used for the fermentation of P. citreonigrum that led to the isolation of this compound. nih.gov For general cultivation and production of other metabolites by related Penicillium species, various media have been employed. These media typically contain a primary carbon source, a nitrogen source, and essential minerals.

Table 1: Examples of Media Used for Penicillium Cultivation

Medium Type Key Components Reference
Rice Medium Rice, Water nih.gov
Yeast Extract Sucrose (YES) Yeast Extract, Sucrose, Water mdpi.com
Czapek-Dox Medium Sucrose, Sodium Nitrate, Dipotassium Phosphate, Magnesium Sulfate, Potassium Chloride, Ferrous Sulfate, Water nih.gov

| Penicillin Production Medium | Yeast Extract, Sucrose, Water | scholarsresearchlibrary.com |

Environmental factors are critical for fungal growth and metabolite production. researchgate.net Most Penicillium species are mesophilic, thriving in moderate temperature ranges. The pH of the culture medium also plays a significant role, influencing nutrient availability and enzyme activity. researchgate.netinspq.qc.ca

Table 2: General Environmental Conditions for Penicillium Growth

Parameter Optimal Range Reference
Temperature 20 – 30°C inspq.qc.ca
pH 3.0 – 4.5 (though growth occurs at higher pH) inspq.qc.ca

| Incubation Period | 5 – 14 days | mdpi.comscholarsresearchlibrary.com |

Hybrid Cell Fusion Techniques for Metabolite Diversification

A significant breakthrough in the discovery of novel metabolites involves genetic manipulation techniques, such as protoplast fusion. This method allows for the creation of hybrid strains that may exhibit different metabolic profiles compared to the parent strains.

Notably, the first reported isolation of this compound was from a hybrid strain designated KO 0052. researchgate.net This strain was generated through the application of a cell fusion technique involving two distinct strains of Penicillium citreo-viride B., specifically IFO 6200 and IFO 4692. researchgate.net This successful application underscores the power of hybrid cell fusion as a tool to unlock cryptic biosynthetic pathways and generate metabolic diversity, leading to the production of previously unobserved compounds like this compound.

Chromatographic and Extraction Techniques for Isolation and Purification

Following fermentation, a multi-step process is required to extract and purify this compound from the complex mixture of fungal biomass and culture medium. This process combines solvent extraction with advanced chromatographic methods.

Solvent-Based Extraction Protocols

The initial step in isolating this compound involves separating the compound from the fermentation culture. This is typically achieved through liquid-liquid extraction using an appropriate organic solvent. For the isolation of this compound from the solid rice culture of P. citreonigrum XT20-134, the entire fermented medium was extracted three times with ethyl acetate (B1210297). nih.gov This solvent is effective at partitioning non-polar to moderately polar compounds like this compound from the aqueous and solid components of the culture. After extraction, the solvent is evaporated under reduced pressure to yield a crude residue containing a mixture of secondary metabolites. nih.gov

Advanced Chromatographic Separation Strategies (e.g., HPLC, Column Chromatography)

The crude extract requires further purification to isolate this compound. This is accomplished using a combination of chromatographic techniques that separate compounds based on their physical and chemical properties, such as polarity and size. column-chromatography.comorgchemboulder.com

Column Chromatography: Adsorption column chromatography is a fundamental technique used for the initial fractionation of the crude extract. column-chromatography.comrnlkwc.ac.in In the purification of this compound, the crude ethyl acetate extract was subjected to column chromatography over a silica (B1680970) gel stationary phase. nih.gov The separation was achieved by eluting the column with a gradient of different solvent systems, starting with a less polar mixture and gradually increasing the polarity. The specific solvent systems used were:

Petroleum ether-ethyl acetate

Chloroform-methanol nih.gov

This process separates the complex extract into several simpler fractions.

High-Performance Liquid Chromatography (HPLC): For final purification, High-Performance Liquid Chromatography (HPLC) is often employed. researchgate.net This technique offers higher resolution and efficiency compared to standard column chromatography. While the specific HPLC parameters for the purification of this compound are not detailed, related compounds from the same fungal extract fractions were purified using preparative HPLC. semanticscholar.org For instance, other metabolites were isolated from relevant fractions using an eluent system of acetonitrile (B52724) and water, demonstrating the utility of reversed-phase HPLC in the final purification stages of compounds with similar polarities. semanticscholar.org

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Haenamindole
Citreoviridin

Advanced Spectroscopic and Stereochemical Elucidation of Citreoindole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization.mdpi.comnih.govsci-hub.sersc.orgeurekaselect.commdpi.comrsc.orgdntb.gov.uacolumbia.edulibretexts.orgdokumen.pub

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of organic molecules like citreoindole. mdpi.comnih.gov Through a combination of one-dimensional and two-dimensional NMR experiments, the connectivity and spatial arrangement of atoms within the molecule can be meticulously mapped.

¹H and ¹³C NMR Data for this compound (DMSO-d6)
PositionδC (ppm)δH (ppm, J in Hz)
Data not available

Utilization of Two-Dimensional NMR Experiments (COSY, HMQC, HMBC, NOESY).libretexts.org

To assemble the complete structure of this compound, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule. For this compound, COSY spectra would reveal correlations between adjacent protons, helping to piece together spin systems within the molecule's fragments. nih.govuni-duesseldorf.de

HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by the more sensitive HSQC (Heteronuclear Single Quantum Coherence), this experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edulibretexts.org By aligning the ¹H and ¹³C spectra, each carbon signal can be assigned to its attached proton(s), providing a direct link between the two types of nuclei. columbia.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). columbia.edulibretexts.org For this compound, HMBC data is instrumental in connecting the various structural fragments. For instance, correlations from specific protons to distant carbons can establish key linkages between different rings and substituents, ultimately defining the complete connectivity of the molecule. columbia.edunih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations are observed between protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly valuable for determining the relative stereochemistry of the molecule. In the case of this compound, NOESY data helps to establish the three-dimensional arrangement of the atoms. uni-duesseldorf.denih.gov A related experiment, ROESY (Rotating-frame Overhauser Effect Spectroscopy), can also be used for this purpose and was employed in the structural revision of this compound. uq.edu.auresearchgate.net

Role of Mass Spectrometry (MS) in Molecular Structure Determination.eurekaselect.commdpi.comrsc.orgdntb.gov.ualibretexts.orgmdpi.com

Mass spectrometry is an indispensable technique that complements NMR data by providing information about the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition.rsc.org

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound. For instance, HRESI(+)MS data for a related compound revealed a sodium adduct ion that was consistent with a specific molecular formula, which in turn indicated the number of double bond equivalents. uq.edu.au This information is critical for confirming the proposed structure derived from NMR data.

Fragmentation Pattern Interpretation for Connectivity Elucidation.rsc.org

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragmentation patterns can offer valuable insights into the connectivity of the molecule, as weaker bonds are more likely to break. mdpi.com While detailed fragmentation data for this compound is not extensively reported in the provided context, this technique generally serves as a secondary confirmation of the structural features determined by NMR.

Ancillary Spectroscopic Methods for Complementary Structural Insights.rsc.orgdntb.gov.ualibretexts.org

While NMR and MS are the primary tools for structure elucidation, other spectroscopic methods provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For a related compound, an IR spectrum showed an amide carbonyl signal at a specific wavenumber (1669 cm⁻¹). nih.gov For this compound, IR data would help to confirm the presence of carbonyl groups and other functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying conjugated systems. The UV spectrum of a related compound displayed maximum absorption wavelengths (λmax) that were attributed to amide carbonyl and aromatic rings. nih.gov This information helps to characterize the chromophores present in the this compound structure.

Electronic Circular Dichroism (ECD): For chiral molecules like this compound, ECD spectroscopy is a powerful technique for determining the absolute configuration. By comparing the experimental ECD spectrum with theoretically calculated spectra for different stereoisomers, the true absolute stereochemistry can be assigned. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to identify chromophores, the parts of a molecule responsible for absorbing light. bspublications.netresearchgate.netwikipedia.org When a molecule absorbs UV or visible light, its electrons are excited from a lower energy state to a higher one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure and can, therefore, help in identifying the functional groups present. bspublications.net

In the case of this compound, UV-Vis spectroscopy provides valuable insights into its chromophoric system. The presence of conjugated π systems, such as those in aromatic rings and double bonds, leads to characteristic absorption bands in the UV-Vis spectrum. libretexts.orgmsu.edu The indole (B1671886) ring system, a core component of this compound, is a well-known chromophore that exhibits distinct absorption maxima. The specific λmax values observed for this compound can be correlated with electronic transitions within the molecule, such as π–π* and n–π* transitions, confirming the presence of these conjugated systems. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Inference

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. specac.com The technique works by passing infrared radiation through a sample and measuring which frequencies are absorbed. specac.comvscht.cz Different chemical bonds vibrate at specific frequencies, and these absorptions are recorded as peaks in an IR spectrum, creating a unique "fingerprint" for the molecule. specac.com

The IR spectrum of this compound reveals the presence of several key functional groups. Characteristic absorption bands can be assigned to specific bond vibrations within the molecule. For instance, the presence of N-H bonds in the indole ring and amide functionalities would be indicated by stretching vibrations in the 3500-3300 cm⁻¹ region. libretexts.orgsavemyexams.com Carbonyl (C=O) groups, such as those in amides, typically show a strong, sharp absorption peak between 1670 and 1780 cm⁻¹. libretexts.org The spectrum would also show absorptions corresponding to C-H and C-C bonds within the aromatic and aliphatic parts of the molecule. libretexts.org

Functional Group **Characteristic Infrared Absorption Range (cm⁻¹) **
N-H (stretching)3500 - 3300
C=O (stretching)1670 - 1780
C-H (stretching)3100 - 2850
C=C (aromatic)1600 - 1450

Determination of Absolute and Relative Stereochemistry

The three-dimensional arrangement of atoms in a molecule, known as its stereochemistry, is crucial for its biological activity. Determining the absolute and relative configuration of chiral centers is a significant challenge in natural product chemistry. scielo.br

Chiral Derivatization and Chromatographic Analysis (e.g., C3 Marfey's Method)

A key breakthrough in determining the stereochemistry of this compound came from the application of advanced analytical techniques, specifically the C3 Marfey's method. researchgate.netuq.edu.au This method is a powerful tool for determining the absolute configuration of amino acids. acs.org In the case of this compound, which contains amino acid residues, this technique was instrumental. The process involves hydrolyzing the natural product to its constituent amino acids, which are then derivatized with a chiral reagent. The resulting diastereomers can be separated and analyzed using chromatography, allowing for the unambiguous assignment of the L or D configuration of each amino acid. acs.org The application of the C3 Marfey's method to this compound confirmed the presence of both L-Phenylalanine and L-β-Phenylalanine residues. uq.edu.au

Computational Chemistry Approaches for Stereochemical Confirmation

Computational chemistry has become an indispensable tool for confirming the stereochemical assignments of complex natural products. scielo.brnumberanalytics.com These methods can be used to calculate various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) parameters and electronic circular dichroism (ECD) spectra, for different possible stereoisomers. scielo.br By comparing the calculated data with the experimental data, the most likely stereoisomer can be identified. In the case of this compound, ECD calculations were used to establish its absolute configuration. researchgate.net This computational approach provides a powerful means of validating and confirming the stereochemical assignments made through experimental methods. nih.gov

History of Structural Revisions and Confirmatory Studies of this compound

The structural elucidation of this compound has a history of revision. Initially reported in 1991, the structure of this compound was later revised based on more detailed spectroscopic analysis and advanced chemical methods. uq.edu.au The original study had identified only L-Phenylalanine upon hydrolysis. uq.edu.au However, a later reinvestigation of this compound isolated from a marine-derived fungus, Penicillium citrinum, led to a structural revision. researchgate.netuq.edu.ausemanticscholar.org This re-examination employed detailed spectroscopic analysis and, crucially, the C3 Marfey's method, which revealed the presence of both L-Phenylalanine and L-β-Phenylalanine residues. uq.edu.au This finding prompted a revision of the originally proposed structure. uq.edu.aursc.org Confirmatory studies, including the use of computational methods like ECD calculations, have further solidified the revised structure of this compound. researchgate.netsemanticscholar.org

Biosynthetic Pathways and Genetic Foundations of Citreoindole

Identification of Primary Biosynthetic Precursors

The core structure of citreoindole is derived from two fundamental amino acid building blocks: L-tryptophan and L-proline. mdpi.comsemanticscholar.org These precursors provide the essential indole (B1671886) and pyrrolidine (B122466) rings that form the backbone of the this compound molecule. The shikimate pathway is responsible for producing chorismate, which serves as a precursor for the synthesis of tryptophan. mdpi.commdpi.comfrontiersin.org Isotopic labeling studies have been pivotal in confirming that these amino acids are incorporated into the final this compound structure, establishing them as the primary precursors.

Enzymatic Catalysis and Cascade Reactions in Biosynthesis

The construction of this compound from its L-tryptophan and L-proline precursors is a precisely controlled enzymatic cascade. mt.comnih.gov This multi-step process is orchestrated by a series of enzymes that catalyze specific chemical bond formations and structural modifications. nih.gov

Diketopiperazine Formation Enzymes

The initial and crucial step in the biosynthesis of this compound involves the formation of a diketopiperazine (DKP) intermediate. peptide.comindiana.edunih.gov This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS), which condenses L-tryptophan and L-proline to form the cyclodipeptide cyclo(L-Trp-L-Pro). semanticscholar.orgmdpi.com Fungal DKPs are typically formed through the condensation of two natural amino acids. mdpi.com This DKP molecule serves as the foundational scaffold for subsequent enzymatic modifications. mdpi.com

Indole Ring Modification Enzymes (e.g., Prenyltransferases)

Following the creation of the diketopiperazine scaffold, the indole ring of the tryptophan component undergoes further modifications. A key group of enzymes in this stage are prenyltransferases. mdpi.comnih.gov These enzymes catalyze the attachment of a prenyl group, usually from dimethylallyl pyrophosphate (DMAPP), to the indole nucleus. mdpi.comnih.gov This prenylation is a common strategy in fungal secondary metabolism to enhance molecular diversity and biological potential. nih.gov Additionally, other enzymes like monooxygenases and cyclases play a role in further modifying the indole ring, leading to the complex final structure of this compound. mdpi.comwgtn.ac.nz

Molecular Genetics of Biosynthetic Gene Clusters (BGCs)

The entire enzymatic machinery required for this compound biosynthesis is encoded by a set of genes physically clustered together in the fungal genome, known as a biosynthetic gene cluster (BGC). sci-hub.sersc.orgplos.orgfrontiersin.org The discovery and analysis of these BGCs have been instrumental in unraveling the complete biosynthetic pathway. rsc.orgplos.org

Gene Identification, Cloning, and Heterologous Expression

The this compound biosynthetic gene cluster, often referred to as the ctd cluster, has been identified in fungi such as Penicillium citrinum. researchgate.netrsc.org The advent of genome sequencing and bioinformatic tools has facilitated the identification of these gene clusters. mdpi.com The specific functions of the genes within the ctd cluster have been elucidated through techniques like gene cloning and heterologous expression, where the gene cluster is expressed in a different host organism. mdpi.comresearchgate.netfrontiersin.orgnih.govnih.gov Successfully expressing the ctd cluster in a model fungal host like Aspergillus nidulans has resulted in the production of citreoindoles, confirming the direct role of the cluster in their biosynthesis. mdpi.com

Gene (example from a typical cluster)Proposed Function in Biosynthesis
ctdAFAD-dependent monooxygenase
ctdBDipeptidase
ctdCNon-ribosomal peptide synthetase (NRPS)
ctdDFlavin-releasing enzyme
ctdEMajor Facilitator Superfamily (MFS) transporter
ctdRZn(II)2Cys6 transcription factor

Transcriptional Regulation of Biosynthesis in Fungi

The expression of the genes within the this compound BGC is meticulously controlled at the transcriptional level. unl.ptnih.gov A specific gene within the cluster, commonly designated ctdR, encodes a pathway-specific transcription factor. nih.gov This transcription factor is often a member of the Zn(II)2Cys6 family, which is prevalent in fungi for regulating metabolic pathways. nih.gov This regulatory protein binds to specific DNA sequences in the promoter regions of the other ctd genes, thereby activating their transcription. unl.ptnih.gov This coordinated gene expression ensures the timely and efficient production of the enzymes needed for this compound synthesis. mdpi.commdpi.com The activity of this pathway-specific regulator can be influenced by global transcription factors that respond to various environmental and nutritional signals. unl.pt

Comparative Biosynthetic Analysis with Related Indole Alkaloids and Cyclodipeptides

The biosynthesis of complex fungal natural products like this compound is a highly orchestrated process, typically encoded by a series of genes physically clustered together on the fungal chromosome. This collection of genes is known as a Biosynthetic Gene Cluster (BGC). While the specific BGC for this compound has not been fully detailed, a comparative analysis with closely related and well-characterized indole alkaloids and cyclodipeptides provides significant insight into its probable formation. The biosynthesis of these molecules almost universally follows a conserved strategy: the assembly of a core scaffold from amino acid precursors, followed by a series of enzymatic modifications, or "tailoring," that create the final, structurally diverse compound.

The foundational scaffold for a vast number of indole alkaloids, including this compound, is a cyclodipeptide, also known as a 2,5-diketopiperazine (DKP). mdpi.com These core structures are assembled by one of two major enzyme families:

Non-Ribosomal Peptide Synthetases (NRPSs): These are large, multimodular enzymes common in fungi that activate and link amino acids without the use of ribosomes. nih.gov The NRPS machinery typically contains adenylation (A) domains for selecting and activating amino acids, thiolation (T) domains for covalently binding the activated acids, and condensation (C) domains for peptide bond formation. The final cyclization and release of the DKP scaffold is often catalyzed by the terminal C-domain. nih.gov

Cyclodipeptide Synthases (CDPSs): This family of smaller enzymes, more prevalent in bacteria, utilizes aminoacyl-tRNAs (aa-tRNAs) as substrates, effectively hijacking them from the primary ribosomal protein synthesis machinery to form the DKP core. unf.edunih.gov

Given that this compound is produced by fungi of the genus Penicillium, its biosynthesis is most likely initiated by an NRPS. This is exemplified by the extensively studied roquefortine/meleagrin pathway in Penicillium chrysogenum, which serves as an excellent model for comparison. nih.govnih.gov

The roquefortine/meleagrin pathway begins with the NRPS enzyme RoqA, which condenses L-tryptophan and L-histidine to form the cyclodipeptide scaffold, histidyltryptophanyldiketopiperazine (HTD). nih.govnih.gov Following the creation of this core, a cascade of tailoring enzymes modifies it. These modifications include prenylation (the addition of a dimethylallyl group) by the prenyltransferase RoqD, as well as a series of oxidative reactions catalyzed by monooxygenases and oxidoreductases (RoqM, RoqO, RoqR) to form roquefortine C and the intermediate glandicolines. nih.govnih.gov The pathway culminates with a final methylation step by the methyltransferase RoqN to produce meleagrin. nih.govrsc.org

The table below details the characterized enzymes of the roquefortine/meleagrin BGC.

Table 1: Enzymes of the Roquefortine/Meleagrin Biosynthetic Pathway in P. chrysogenum

GeneEnzymeEnzyme ClassFunction in PathwayReference
roqARoqANon-Ribosomal Peptide Synthetase (NRPS)Condenses L-histidine and L-tryptophan to form the cyclodipeptide histidyltryptophanyldiketopiperazine (HTD). nih.govnih.gov
roqDRoqDDimethylallyl Tryptophan Synthase (DMATS) / PrenyltransferaseCatalyzes the prenylation of HTD to roquefortine D and dehydrohistidyltryptophanyldiketopiperazine (DHTD) to roquefortine C. nih.govnih.gov
roqRRoqRCytochrome P450 OxidoreductaseConverts HTD to DHTD and roquefortine D to roquefortine C. nih.govnih.gov
roqMRoqMMonooxygenaseInvolved in the conversion of roquefortine C into glandicoline A. nih.govnih.gov
roqORoqOMonooxygenaseInvolved in the conversion of glandicoline A to glandicoline B. nih.govnih.gov
roqNRoqNMethyltransferaseCatalyzes the final O-methylation of glandicoline B to produce meleagrin. nih.govrsc.org

Comparing the structure of this compound to these related alkaloids allows for a logical deduction of its biosynthetic origins. Like meleagrin, this compound is a prenylated indole alkaloid derived from a cyclodipeptide. Its formation would similarly begin with an NRPS-catalyzed condensation of two amino acids to form a DKP core. This core scaffold would then undergo a series of post-assembly modifications by tailoring enzymes, such as prenyltransferases and various oxidases, encoded within a dedicated BGC in Penicillium citreoviride.

This biosynthetic logic is a recurring theme in fungi. For example, the biosynthesis of fumitremorgin alkaloids in Aspergillus fumigatus also starts with an NRPS (FtmA/NRPS13) that condenses L-tryptophan and L-proline to form the DKP brevianamide (B1173143) F. uniprot.orguniprot.org This is followed by modifications from a prenyltransferase (FtmB), several cytochrome P450 monooxygenases (FtmC, FtmE, FtmG), and a methyltransferase (FtmD). uniprot.orguniprot.org

The comparative analysis reveals a conserved modular strategy for generating chemical diversity. A central NRPS or CDPS provides a foundational scaffold, which is then elaborated upon by a toolkit of tailoring enzymes. The variation in the initial amino acid building blocks and the specific combination of tailoring enzymes within a BGC are what ultimately lead to the vast array of indole alkaloids and cyclodipeptides found in nature.

Table 2: Comparative Overview of Key Enzyme Classes in Fungal Indole Alkaloid Biosynthesis

Enzyme ClassGeneral FunctionExample in Roquefortine/Meleagrin PathwayExample in Fumitremorgin PathwayPostulated Role in this compound Pathway
Non-Ribosomal Peptide Synthetase (NRPS)Forms the initial cyclodipeptide (DKP) scaffold from amino acid precursors.RoqAFtmAA dedicated NRPS synthesizes the core DKP structure.
Prenyltransferase (DMATS Superfamily)Attaches one or more isoprenoid (prenyl) groups to the DKP core, significantly increasing structural complexity.RoqDFtmB, FtmHOne or more prenyltransferases attach the characteristic prenyl groups.
Cytochrome P450 MonooxygenaseCatalyzes diverse and often regio- and stereospecific oxidative reactions, such as hydroxylations and ring formations.RoqR, RoqM, RoqOFtmC, FtmE, FtmGLikely involved in oxidative modifications to form the final ring systems.
MethyltransferaseTransfers a methyl group, often as a final decorative step, which can impact biological activity.RoqNFtmDPotentially involved in late-stage modifications, depending on the final structure.

Strategies for Chemical Synthesis and Analogue Development of Citreoindole

Retrosynthetic Planning for Total Synthesis

Retrosynthetic analysis is an intellectual framework used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic pathway. dokumen.pubresearchgate.net This process involves mentally cleaving bonds (disconnections) to reveal precursor molecules, or synthons, and their real-world chemical equivalents. researchgate.netsioc.ac.cn For a molecule with the complexity of this compound, this analysis is crucial for navigating the challenges of its synthesis. researchgate.net

A plausible retrosynthetic analysis for this compound would begin by identifying the key structural subunits. This compound is composed of a tryptophan-derived moiety, a second amino acid residue, and a dimethylallyl (prenyl) group. A logical disconnection strategy would be:

Prenyl Group Disconnection: The C-C bond connecting the prenyl group to the indole (B1671886) ring is a prime candidate for disconnection. This bond could be formed in the forward synthesis via an electrophilic aromatic substitution, such as a Friedel-Crafts alkylation, using a prenyl halide or alcohol under acidic conditions.

Diketopiperazine Core Disconnection: The central diketopiperazine-like core, a common feature in many fungal alkaloids, can be disconnected at its two amide bonds. dokumen.pub This reveals two amino acid precursors: a prenylated tryptophan derivative and a second amino acid. This approach simplifies the complex bicyclic system into more manageable, linear, or monocyclic building blocks.

This retrosynthetic plan breaks the complex target molecule down into three primary building blocks: the indole nucleus, the prenyl side chain, and a second amino acid. This deconstruction naturally suggests a convergent synthetic strategy.

Methodologies for Total Synthesis of this compound and Related Indole Alkaloids

The total synthesis of this compound is essential not only for providing a renewable source of the compound but also for unambiguously confirming its structure, which has been subject to revision. acs.orgnih.gov Indeed, total synthesis was instrumental in revising the structures of both this compound and the related alkaloid haenamindole. acs.orgnih.gov Methodologies applied to these targets often draw from a rich history of indole alkaloid synthesis and incorporate modern synthetic innovations. nih.gov A report on the structural revision of this compound mentions a photochemical total synthesis, highlighting the use of modern techniques to construct complex molecular architectures. acs.orgoncodesign-services.com

Synthetic strategies can be broadly categorized as either linear or convergent. nih.gov A linear synthesis builds a molecule step-by-step from a single starting material. acs.orgnih.gov In contrast, a convergent synthesis involves preparing key fragments of the molecule independently before combining them in the later stages. acs.orgnih.govchemrxiv.org

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Reactants are added sequentially to build the final molecule in a single, continuous chain of reactions. nih.govConceptually straightforward to plan.Overall yield is low for long sequences, as it's the mathematical product of each step's yield. A failure in any step compromises the entire synthesis.
Convergent Synthesis Key fragments of the target molecule are synthesized in parallel and then coupled together at a late stage. chemrxiv.orgchemrxiv.orgHigher overall yield, as long linear sequences are avoided. nih.gov Allows for greater flexibility and efficiency, as different teams can work on fragments simultaneously.Requires more complex planning to ensure fragments will couple efficiently and correctly.

The construction of this compound and related alkaloids hinges on a collection of powerful bond-forming reactions and robust strategies for controlling stereochemistry.

Key Bond-Forming Reactions:

Amide Bond Formation: The formation of the diketopiperazine core relies on standard peptide coupling reactions to link the amino acid fragments, followed by an intramolecular cyclization.

Indole Prenylation: As suggested by retrosynthesis, the introduction of the prenyl group onto the indole nucleus is a key C-C bond-forming step, often achieved via Friedel-Crafts alkylation or related electrophilic substitution reactions.

Photochemical Cycloadditions: Photochemical reactions are a powerful tool for rapidly building molecular complexity that may be inaccessible through traditional thermal reactions. oncodesign-services.comrsc.org The use of light can generate highly reactive excited states, enabling unique cycloadditions and rearrangements. rsc.org A photochemical [2+2] cycloaddition, for example, can create multiple C-C bonds and stereocenters in a single, efficient step. rsc.org The reported "photochemical total synthesis" of this compound likely employs such a reaction to construct a key part of its strained polycyclic framework. acs.orgresearchgate.netmdpi.com

Stereocontrol Strategies: The control of stereochemistry is a paramount challenge in the synthesis of natural products. afjbs.com this compound possesses multiple stereocenters, and its biological activity is dependent on their precise three-dimensional arrangement. The structural elucidation of this compound relied on C3 Marfey's method, a sophisticated analytical technique used to determine the absolute configuration of amino acids, underscoring the molecule's stereochemical complexity. acs.orgnih.gov Strategies to achieve stereocontrol include:

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, such as L-tryptophan, to introduce stereochemistry into the molecule from the outset.

Substrate and Reagent Control: Stereocontrol can be achieved by the inherent stereochemistry of the substrate guiding the approach of a reagent to one face of the molecule. nih.gov Alternatively, chiral reagents or catalysts can be used to induce stereoselectivity. afjbs.com For instance, the synthesis of the citrinadin B core involved a stereoretentive Claisen acylation and a diastereoselective carbonyl addition. nih.gov

Asymmetric Catalysis: The use of chiral catalysts, such as chiral Lewis acids or transition metal complexes, can create a chiral environment that forces a reaction to proceed with high enantioselectivity or diastereoselectivity. afjbs.comnih.gov

Biomimetic synthesis is an approach that draws inspiration from nature's own biosynthetic pathways. nih.govnih.gov Chemists aim to mimic the key transformations that occur in living organisms, which are often remarkably efficient and selective. nih.gov This strategy can lead to elegant and concise synthetic routes. nih.gov

For diketopiperazine-containing alkaloids like this compound, a biomimetic approach is highly relevant. dokumen.pub The biosynthesis is believed to involve the following key steps:

Dipeptide Formation: Condensation of two amino acids, L-tryptophan and another L-amino acid, to form a linear dipeptide.

Cyclization: Intramolecular cyclization of the dipeptide to form a 2,5-diketopiperazine (DKP) scaffold. This is a common motif in fungal metabolites. dokumen.pub

Tailoring Reactions: Post-cyclization modifications by specific enzymes, such as prenyltransferases, which attach the dimethylallyl group to the indole ring.

A laboratory synthesis designed along these biomimetic principles would first construct the central diketopiperazine ring from its amino acid components and then introduce the prenyl group in a later step, mirroring the proposed biogenesis.

Key Bond-Forming Reactions and Stereocontrol Strategies

Semi-Synthetic Modifications of Natural this compound

Semi-synthesis is a strategy where a natural product, isolated in sufficient quantities from a natural source, is used as an advanced starting material for chemical modifications. rsc.org This approach is often more practical than a full total synthesis for generating a library of related compounds for structure-activity relationship (SAR) studies.

While specific semi-synthetic derivatives of this compound have not been extensively reported, its structure offers several functional groups that are amenable to chemical modification. Drawing parallels from work on other complex alkaloids like the verticillins, where hydroxyl groups were targeted for acylation, one can propose several strategies for this compound.

Potential sites for semi-synthetic modification on the this compound scaffold include:

Indole Nitrogen (N-H): This nitrogen can be alkylated, acylated, or arylated to probe the importance of the N-H bond for biological activity, potentially through hydrogen bonding.

Amide Carbonyls: The two carbonyl groups of the diketopiperazine core could be selectively reduced to the corresponding amines or alcohols, drastically altering the shape and hydrogen-bonding capacity of the core.

Indole Ring: The aromatic portion of the indole ring could undergo electrophilic substitution reactions like halogenation or nitration, although controlling the position of substitution could be challenging.

These modifications would generate a series of analogues to explore the chemical space around the natural product, potentially leading to compounds with improved potency or altered pharmacokinetic properties.

Rational Design and Synthesis of Structural Analogues

Rational design involves creating specific, pre-planned structural analogues of a bioactive molecule to test hypotheses about its mechanism of action or to improve its therapeutic properties. nih.gov This process is guided by structure-activity relationship (SAR) studies, which systematically investigate how changes to a molecule's structure affect its biological activity. chemrxiv.org

For this compound, a rational design program could explore several key areas:

Prenyl Group Modification: The synthesis of analogues with altered prenyl chains (e.g., longer, shorter, or cyclic chains like a geranyl group) could probe the size and nature of the binding pocket that accommodates this lipophilic moiety.

Amino Acid Substitution: The amino acid that pairs with tryptophan to form the core is a critical element of diversity. Synthesizing analogues where this amino acid is replaced with others (e.g., valine, phenylalanine, or even non-proteinogenic amino acids) would systematically alter the stereochemistry and steric bulk of the molecule. dokumen.pub

Stereochemical Variation: The total synthesis route enables access to unnatural stereoisomers (epimers or the full enantiomer) of this compound. Comparing the activity of these isomers to the natural product is a powerful tool for understanding the specific stereochemical requirements for its biological target.

The synthesis of these rationally designed analogues would leverage the methodologies developed for the total synthesis, demonstrating the power of a flexible and well-planned synthetic strategy. nih.gov

Structure-Activity Relationship (SAR) Driven Design of Derivatives

Information not available in published research.

Diversification Strategies for Chemical Space Exploration

Information not available in published research.

Mechanistic Biological Investigations of Citreoindole

In Vitro Cytotoxicity Profiling

The primary biological activity reported for citreoindole is its cytotoxicity against various cancer cell lines. researchgate.netsemanticscholar.org These investigations form the foundation of our understanding of its potential therapeutic applications.

This compound has been evaluated for its cytotoxic effects against several human cancer cell lines. It has been reported to be cytotoxic against HeLa (cervical cancer) cells. researchgate.netsemanticscholar.orgcymitquimica.com Studies have also included assessments against human colon carcinoma HCT-116 cells. researchgate.netsemanticscholar.orgnih.gov While direct studies on LNCaP (prostate cancer) cells for this compound are not prominently documented, related compounds have shown potent activity against this cell line, suggesting a potential area for future investigation. semanticscholar.orgmdpi.com

The efficacy of this compound's cytotoxic activity has been quantified through concentration-dependent studies, which determine the half-maximal inhibitory concentration (IC50). For HeLa cells, this compound has demonstrated cytotoxicity with an IC50 value of 8.4 μM. cymitquimica.com This value indicates the concentration required to inhibit the growth of 50% of the cancer cells in a culture. Specific IC50 values for HCT-116 or LNCaP cell lines have not been detailed in the reviewed literature.

Interactive Data Table: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 Value (μM)Reference
HeLaCervical Cancer8.4 cymitquimica.com
HCT-116Colon CarcinomaActivity noted, specific IC50 not reported researchgate.netsemanticscholar.org

Assessment across Cancer Cell Lines (e.g., HeLa cells, HCT-116, LNCaP)

Elucidation of Molecular and Cellular Targets

Understanding the specific molecular and cellular targets of a compound is crucial to elucidating its mechanism of action. Research into this compound and related structures has begun to shed light on these interactions.

While direct protein binding and enzyme inhibition assays for this compound are not extensively reported, studies on analogous indole (B1671886) structures provide valuable insights. For instance, certain substituted 5-nitroindole (B16589) scaffolds have been shown to bind to the c-Myc promoter G-quadruplex. Other related diketopiperazine compounds have been investigated for their inhibitory effects on enzymes such as protein kinases and human topoisomerase II. mdpi.com These findings suggest that a potential mechanism for this compound could involve interaction with nucleic acid secondary structures or inhibition of key cellular enzymes, though specific assays on this compound are required for confirmation.

The cytotoxic effects of many anticancer agents are mediated through the disruption of the cell cycle. For compounds structurally related to this compound, this appears to be a relevant mechanism. Substituted 5-nitroindole scaffolds have been observed to induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells. Furthermore, other related compounds, such as spirotryprostatins, have been shown to inhibit the mammalian cell cycle at the G2/M phase. semanticscholar.orgmdpi.com These observations point towards a likely, but as yet unconfirmed, role for this compound in modulating cell cycle progression in cancer cells.

Protein Binding and Enzyme Inhibition Assays

Mechanistic Studies of Biological Activities

The overarching mechanism of this compound's biological activity is centered on its cytotoxicity. Mechanistic studies on closely related compounds suggest a multi-faceted approach. It is hypothesized that compounds with a similar indole scaffold may exert their effects by downregulating the expression of key oncogenes, such as c-Myc. Additionally, these compounds have been found to increase the concentration of intracellular reactive oxygen species (ROS). An elevation in ROS can lead to oxidative stress, damaging cellular components and ultimately triggering programmed cell death, or apoptosis. The interaction of related compounds with G-quadruplex structures in gene promoter regions, like that of c-Myc, presents a plausible and specific mechanism for gene expression downregulation.

Cellular Viability and Proliferation Assays

Cellular viability and proliferation assays are fundamental in the initial screening and characterization of a compound's biological activity. promega.com These assays measure the health and growth of cells in response to treatment, providing insights into a compound's potential cytotoxic or cytostatic effects. promega.com A variety of methods are employed for this purpose, including colorimetric assays like the MTT and XTT assays, which measure metabolic activity, and dye exclusion assays that assess membrane integrity. researchgate.netlibretexts.org

While comprehensive data on this compound's activity across a wide range of cell lines is still emerging, initial studies have indicated its cytotoxic potential. Research has shown that this compound exhibits cytotoxic activity against HeLa (human cervical cancer) cells. nih.gov However, specific IC₅₀ values from a broad panel of cell lines for this compound are not extensively documented in the currently available literature.

To provide context, studies on crude extracts and other secondary metabolites from Penicillium citrinum have demonstrated significant cytotoxic effects on various cancer cell lines. For instance, an extract from an endophytic P. citrinum showed cytotoxic effects against A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines, with IC₅₀ values of 280.7 µg/ml and 283.0 µg/ml, respectively. japsonline.com Another compound isolated from P. citrinum, citrinin, has demonstrated potent antibacterial activity and cytotoxicity against brine shrimp larvae with an LD₅₀ of 96 µg/mL. nih.gov

**Table 1: Cytotoxic Activity of Compounds and Extracts from *Penicillium citrinum***

Compound/ExtractCell LineIC₅₀/LD₅₀Reference
P. citrinum extractA549280.7 µg/ml japsonline.com
P. citrinum extractMCF-7283.0 µg/ml japsonline.com
CitrininBrine Shrimp Larvae96 µg/mL nih.gov

These findings for related substances from the same fungal genus underscore the potential of its secondary metabolites, including this compound, as a source of bioactive compounds. Further detailed studies are required to establish a comprehensive profile of this compound's effects on the viability and proliferation of a diverse panel of cancer and normal cell lines.

Apoptosis and Cell Death Pathway Analysis

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis and is a key target for anticancer therapies. nih.govanalis.com.my It is a highly regulated process involving two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. emerginginvestigators.org Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death. analis.com.my

The investigation into how a compound induces cell death is a critical step in its mechanistic evaluation. While it is known that this compound possesses cytotoxic properties, detailed studies elucidating the specific apoptotic pathways it may trigger are not yet available in the public domain. Generally, the analysis of apoptosis involves a suite of assays designed to detect the hallmark features of this process. These can include:

Annexin V/Propidium Iodide (PI) Staining: To detect the externalization of phosphatidylserine, an early apoptotic event, and loss of membrane integrity, a feature of late apoptosis or necrosis.

Caspase Activity Assays: To measure the activation of key initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).

Mitochondrial Membrane Potential (MMP) Assays: To assess the disruption of the MMP, a key event in the intrinsic apoptotic pathway.

Western Blot Analysis: To measure changes in the levels of key apoptotic regulatory proteins such as those in the Bcl-2 family (e.g., Bax, Bcl-2) and cytochrome c release from the mitochondria. bio-rad-antibodies.com

Given that many natural products exert their anticancer effects by inducing apoptosis, it is plausible that this compound may also act through one or both of the major apoptotic pathways. Future research will need to employ these and other advanced techniques to unravel the precise molecular mechanisms underlying this compound-induced cell death.

Development of Robust Bioassays for Screening and Characterization

The discovery and development of novel bioactive compounds like this compound heavily rely on the availability of robust and reliable bioassays. mdpi.comcreative-diagnostics.com A bioassay is an analytical method that measures the biological activity of a substance. The development of such assays is a multi-step process that involves careful design, optimization, and validation to ensure they are fit for their intended purpose, whether for initial screening of natural product libraries or for detailed characterization of a lead compound. wikipedia.orgscielo.org.mx

Key considerations in the development of robust bioassays include:

Biological Relevance: The chosen assay should be relevant to the biological question being addressed. For anticancer drug discovery, this often involves using cancer cell lines and measuring endpoints such as cell viability, proliferation, or apoptosis. promega.com

Assay Format and Throughput: The assay format should be amenable to the scale of the screening campaign. For large-scale screening, high-throughput formats in multi-well plates are preferred. nih.gov

Performance Characteristics: The assay must be validated for its accuracy, precision, sensitivity, and linearity. creative-diagnostics.com Statistical parameters such as the Z'-factor and signal-to-noise ratio are often used to assess the quality and robustness of an assay. wikipedia.org

Mechanism of Action Elucidation: Downstream of initial screening, more complex bioassays are developed to investigate the compound's mechanism of action. This can include target-based assays to identify specific molecular targets or pathway-based assays to understand how the compound affects cellular signaling.

For a compound like this compound, a tiered approach to bioassay development would be appropriate. This would begin with broad-spectrum cytotoxicity screening against a panel of cancer cell lines to identify sensitive lines. Subsequently, more focused assays would be employed on the most sensitive lines to delve into the mechanism of cell death, as outlined in the previous section. The development of target-specific bioassays would depend on the outcomes of these initial mechanistic studies. The ultimate goal is to create a suite of validated bioassays that can be used to guide the structure-activity relationship (SAR) studies and further preclinical development of this compound and its analogs. researchgate.net

Advanced Analytical Techniques for Citreoindole Research

Chromatographic Quantification and Detection

Chromatography is the cornerstone of analyzing complex natural product extracts, such as those from Penicillium species that produce citreoindole. This technique separates this compound from a myriad of other secondary metabolites, enabling its accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile, complex molecules like this compound. Its high resolution and adaptability make it ideal for purifying and quantifying this alkaloid from fungal cultures. uq.edu.au

The development of a robust HPLC method is a critical first step in this compound research. The process involves a systematic optimization of several parameters to achieve adequate separation (resolution), signal intensity, and a reasonable analysis time.

Column Selection: Reversed-phase (RP) columns, particularly those with a C18 (octadecylsilyl) stationary phase, are the standard choice for separating diketopiperazine alkaloids. frontiersin.orgmdpi.com The non-polar nature of the C18 stationary phase effectively retains moderately polar to non-polar compounds like this compound from the polar mobile phase.

Mobile Phase Composition: A gradient elution is typically employed, starting with a high proportion of a polar solvent (e.g., water, often with an acid modifier like formic or acetic acid to improve peak shape) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). mdpi.comnih.gov This gradient allows for the elution of a wide range of compounds with varying polarities.

Method Validation: A validated method ensures reliability. Key validation parameters include linearity (a proportional relationship between concentration and detector response), precision (consistency of results), accuracy (closeness to the true value), and limits of detection (LOD) and quantification (LOQ). acs.org

Table 1: Representative HPLC Method Parameters for Diketopiperazine Alkaloid Analysis This table represents typical conditions for analyzing compounds similar to this compound, as specific validated methods for this compound quantification are not widely published.

ParameterTypical SettingPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides hydrophobic interaction for separation.
Mobile Phase A Water with 0.1% Formic AcidPolar component of the mobile phase; acid improves peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier; elutes compounds from the column.
Gradient 5% to 95% B over 30 minutesEnsures separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns.
Column Temperature 25-40 °CControls viscosity and improves reproducibility of retention times.
Injection Volume 5-20 µLThe amount of sample introduced into the system.
Detector UV-Diode Array Detector (DAD) or Mass Spectrometer (MS)For detection and quantification of the analyte.

To enhance detection and characterization capabilities, HPLC is almost always coupled with one or more detectors.

HPLC-UV: HPLC coupled with an Ultraviolet (UV) detector is a standard configuration for routine analysis and quantification. This compound, possessing multiple chromophores within its indole (B1671886) and diketopiperazine rings, absorbs UV light. A Diode Array Detector (DAD) is particularly useful as it can acquire a full UV spectrum for each peak, aiding in peak purity assessment and preliminary identification by comparing the spectrum to known standards. frontiersin.orgnih.gov The UV spectrum of the eluting peak provides a basis for quantification based on the Beer-Lambert law.

HPLC-MS: The coupling of HPLC with a Mass Spectrometer (MS) is a powerful tool for the definitive identification of compounds. mdpi.com As the separated compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is measured. This technique was instrumental in the structural work on this compound, where High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was used to determine its molecular formula as C₂₉H₂₈N₄O₄. uq.edu.au

Method Development for Separation and Quantification

Gas Chromatography (GC) Applications for Volatile Analytes

Gas Chromatography (GC) is a high-resolution separation technique reserved for analytes that are volatile or can be made volatile through chemical derivatization. Due to its large molecular weight (496.56 g/mol ) and the presence of polar functional groups, this compound is non-volatile and cannot be directly analyzed by GC. rsc.org

Analysis by GC would necessitate derivatization, a process where polar functional groups (like -OH and N-H) are replaced with non-polar groups (e.g., trimethylsilyl, -Si(CH₃)₃) to increase volatility and thermal stability. While there are no specific reports of GC analysis of derivatized this compound, the technique is widely used to profile other, more volatile, secondary metabolites produced by Penicillium fungi in the same cultures. mdpi.comsemanticscholar.org This approach can provide a broader metabolic context of the producing organism but is not a primary method for analyzing the intact alkaloid itself.

Mass Spectrometric Detection and Quantification

Mass spectrometry is an indispensable tool in natural product chemistry, providing precise mass measurements and structural information through fragmentation analysis.

Single Quadrupole (GC-SQ/MS) and Triple Quadrupole (GC-QqQ-MS/MS) Approaches

When GC is used to analyze complex fungal extracts for volatile metabolites, it is typically coupled to a mass spectrometer.

Single Quadrupole (GC-SQ/MS): This is a robust and common setup for the general profiling of volatile and semi-volatile compounds in a sample. semanticscholar.org The single quadrupole acts as a mass filter, scanning across a range of mass-to-charge ratios to generate a mass spectrum for each point in the chromatogram. The resulting spectra can be compared against libraries (like NIST) for tentative identification of known volatile compounds from the fungal culture. medchemexpress.com

Triple Quadrupole (GC-QqQ-MS/MS): This tandem mass spectrometry approach offers significantly higher selectivity and sensitivity for quantitative analysis of specific target compounds compared to a single quadrupole instrument. It operates in modes like Selected Reaction Monitoring (SRM), where the first quadrupole selects a specific parent ion, which is then fragmented in the second quadrupole (collision cell), and the third quadrupole selects a specific fragment ion for detection. This process filters out chemical noise, enabling highly sensitive and specific quantification. While not specifically documented for this compound, this technique would be the method of choice for targeted quantification of any potential volatile precursors or degradation products in a complex matrix.

Table 2: Comparison of GC-MS Quadrupole Approaches for Fungal Metabolite Analysis

FeatureGC-SQ/MSGC-QqQ-MS/MS
Primary Use General screening, qualitative analysisTargeted quantification, high-sensitivity analysis
Operating Mode Full Scan, Selected Ion Monitoring (SIM)Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM)
Selectivity ModerateVery High
Sensitivity GoodExcellent
Application Example Identifying the range of volatile metabolites produced by Penicillium citrinum.Accurately quantifying a specific volatile biomarker in a fungal culture.

Ionization Techniques for Complex Matrices

The analysis of this compound by mass spectrometry (MS) requires its conversion into gas-phase ions. acdlabs.com Given that this compound is often found in intricate matrices such as fungal extracts or contaminated agricultural products, the choice of ionization technique is critical to minimize matrix effects and achieve high sensitivity. nih.gov Soft ionization techniques are generally preferred as they impart less energy to the analyte molecule, reducing fragmentation and preserving the molecular ion for identification and quantification. acdlabs.com

Commonly employed ionization methods suitable for the analysis of complex samples include:

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. acdlabs.comnd.edu It generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. bitesizebio.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions, often as protonated molecules [M+H]⁺. nd.eduuvic.ca ESI's compatibility with liquid chromatography (LC) makes it a dominant technique for analyzing complex mixtures. emory.edu

Atmospheric Pressure Chemical Ionization (APCI): APCI is another atmospheric pressure ionization method that is effective for semi-volatile and less polar compounds that may not ionize efficiently by ESI. nd.edubitesizebio.com In APCI, the sample solution is vaporized in a heated tube and then ionized by a corona discharge. nd.edu This process typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. emory.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI): While often used for large biomolecules like proteins, MALDI can also be applied to smaller organic molecules. bitesizebio.com The analyte is co-crystallized with a matrix that strongly absorbs laser energy. emory.edu A pulsed laser irradiates the sample, causing desorption and ionization of the analyte, typically forming singly charged ions. nd.edu Though less commonly coupled with LC for quantitative analysis compared to ESI and APCI, it can be a powerful tool for screening and identification from solid samples. bitesizebio.comemory.edu

The selection among these techniques depends on the specific characteristics of the analyte and the matrix. For comprehensive characterization of a complex sample, employing multiple ionization methods can be advantageous, as each technique can selectively ionize different classes of compounds. spectroscopyonline.comnih.govchromatographytoday.com

Table 1: Comparison of Ionization Techniques for this compound Analysis This table is interactive. Click on the headers to sort.

Feature Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle High voltage applied to a liquid to form an aerosol of charged droplets. bitesizebio.com Sample is vaporized and ionized by a corona discharge. nd.edu Laser energy is absorbed by a matrix, causing desorption and ionization of the analyte. emory.edu
Analyte Suitability Polar, chargeable, and thermally labile molecules. acdlabs.comnd.edu Less polar, semi-volatile compounds. nd.edu High molecular weight compounds; also applicable to smaller molecules. bitesizebio.com
Typical Ions [M+nH]ⁿ⁺ (multiply charged ions). nd.edu [M+H]⁺ (singly charged protonated molecules). nd.edu [M+H]⁺ or M⁺˙ (singly charged ions). nd.edu
LC Compatibility Excellent. emory.edu Excellent. acdlabs.com Less common for online coupling.

| Matrix Tolerance | Prone to ion suppression from salts and non-volatile components. nd.edu | Generally more tolerant to matrix components than ESI. | High tolerance for salts and buffers. |

Sample Preparation and Matrix Considerations for Analytical Studies

The presence of co-eluting components in a sample matrix can significantly impact the accuracy of mass spectrometry-based quantification. nih.gov This phenomenon, known as the matrix effect, can cause either suppression or enhancement of the analyte signal, leading to underestimation or overestimation of its concentration. bataviabiosciences.com Therefore, effective sample preparation is a critical prerequisite for reliable analysis of this compound, aiming to isolate the analyte from interfering substances. nih.gov The complexity of matrices like agricultural commodities or fungal cultures demands robust protocols to ensure analytical accuracy. nih.govbataviabiosciences.com

Extraction and Enrichment Protocols

The initial step in sample preparation involves extracting this compound from the bulk sample and enriching its concentration to a level suitable for detection. nih.gov The choice of protocol is dictated by the physicochemical properties of this compound and the nature of the sample matrix.

Liquid-Liquid Extraction (LLE): A conventional method, LLE separates compounds based on their relative solubilities in two immiscible liquid phases. nih.gov For this compound, this would typically involve partitioning from an aqueous phase (e.g., a water-based sample extract) into an organic solvent like ethyl acetate (B1210297) or acetonitrile. nih.govresearchgate.net While straightforward, LLE can be solvent-intensive and may have limited selectivity.

Solid-Phase Extraction (SPE): SPE is a widely used and highly effective technique for sample clean-up and enrichment. nih.gov It operates by passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a strong solvent, resulting in a cleaner and more concentrated sample. Various SPE sorbents can be used depending on the analyte and matrix. For an indole alkaloid like this compound, reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbents are common choices.

Continuous Sample Drop Flow Microextraction (CSDF-ME): This is a miniaturized liquid-phase microextraction technique that requires minimal solvent and can achieve high enrichment factors. scielo.br In this method, droplets of the aqueous sample are continuously passed through a small volume of an immiscible organic extraction solvent. scielo.br The analyte partitions into the organic phase, which is then collected for analysis. scielo.br

The goal of these protocols is not only to isolate this compound but also to concentrate it, thereby improving the method's sensitivity and lowering detection limits. nih.gov

Interference Management and Clean-Up Strategies

Effective interference management is crucial for mitigating matrix effects. nih.govbataviabiosciences.com The extraction and enrichment protocols described above are the primary means of sample clean-up.

Strategic Selection of SPE Sorbents: The choice of SPE sorbent is a key strategy for managing interferences. For example, if the primary interferences are non-polar lipids, a reversed-phase C18 cartridge can retain them along with this compound, after which a carefully selected elution solvent can selectively recover the analyte. Conversely, if interferences are highly polar, a normal-phase sorbent like silica (B1680970) gel could retain the polar interferences while allowing a less polar analyte to pass through, or vice-versa depending on the solvent system.

Chromatographic Separation: Even after extraction, residual matrix components may be present. High-performance liquid chromatography (HPLC) plays a vital role in separating the analyte from these co-extracted substances before they enter the mass spectrometer. nih.gov Optimizing the chromatographic conditions (e.g., column chemistry, mobile phase gradient) is essential to achieve baseline resolution between this compound and any remaining interfering peaks.

Matrix-Matched Calibration: In cases where matrix effects cannot be completely eliminated, a matrix-matched calibration approach can be used. This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement, as the standards and the samples experience the same matrix effect. mdpi.com

By combining a selective extraction method with high-resolution chromatographic separation, the impact of interfering compounds can be minimized, leading to more accurate and reliable quantitative results. nih.govchromatographytoday.com

Validation Parameters for Analytical Methods

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. globalresearchonline.netchemrj.org For this compound analysis, this involves experimentally verifying that the method has the required performance characteristics to produce reliable and reproducible data. scribd.com Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.netchemrj.org

Precision, Accuracy, and Reproducibility

These three parameters are fundamental to defining the reliability of an analytical method. processinstruments.cn

Accuracy: This refers to the closeness of the measured value to the true or accepted value. precisa.com In analytical chemistry, accuracy is often expressed as the percentage of recovery of a known amount of analyte spiked into a blank matrix. johronline.com For a method to be considered accurate, the mean recovery should typically fall within a predefined range, such as 97.0% to 103.0% for an assay. ijapbc.com

Precision: This describes the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. precisa.com It is a measure of random error and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govdeltexmedical.com Precision is assessed at different levels:

Repeatability: The precision obtained under the same operating conditions over a short interval of time (intra-assay precision). adimec.com

Reproducibility: The precision obtained between different laboratories, which assesses the effects of different analysts, equipment, and days. scribd.comadimec.com

Reproducibility: While sometimes used interchangeably with the broader definition of precision, it specifically refers to the ability of a method to be replicated by different analysts in different laboratories or with different equipment, demonstrating its robustness. scribd.comadimec.com

Table 2: Illustrative Acceptance Criteria for Method Accuracy and Precision This table is interactive. Click on the headers to sort.

Parameter Level Acceptance Criteria (Illustrative)
Accuracy Assay Mean recovery of 97.0% - 103.0%. ijapbc.com
Trace Level (e.g., LOQ) Mean recovery of 85.0% - 115.0%. ijapbc.com
Precision (RSD) Repeatability (Intra-day) ≤ 2.0% for assay levels. ijapbc.com
Repeatability (Intra-day) ≤ 15.0% for trace levels. ijapbc.com

Limits of Detection and Quantification

These parameters define the sensitivity of an analytical method at low concentrations.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. nih.govvdi.de It is the concentration that provides a signal that is statistically different from the background noise, often defined as a signal-to-noise ratio (S/N) of 3:1. chemrj.org

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. nih.govquansysbio.com It represents the lower limit of the useful working range of the method. johronline.com The LOQ is often determined as the concentration that yields a signal-to-noise ratio of 10:1 or is calculated from the standard deviation of blank measurements. chemrj.orgquansysbio.com

The determination of LOD and LOQ is critical for trace analysis, such as monitoring low levels of this compound contamination in food or environmental samples. nih.govtdx.cat

Table 3: Conceptual Distinction between LOD and LOQ This table is interactive. Click on the headers to sort.

Parameter Definition Typical Signal-to-Noise (S/N) Ratio Implication
Limit of Detection (LOD) Lowest concentration that can be detected. nih.gov 3:1 The analyte is present.

| Limit of Quantification (LOQ) | Lowest concentration that can be accurately and precisely measured. nih.gov | 10:1 | The amount of analyte can be reported with confidence. |

Future Directions and Emerging Research Avenues for Citreoindole

Discovery of Novel Citreoindole-Producing Microorganisms from Underexplored Niches

The initial discovery of this compound was from the terrestrial fungus Penicillium citreo-viride. mdpi.com However, recent research has demonstrated that the marine environment is a vast and largely untapped reservoir of microbial diversity, offering the potential to discover novel strains that produce this compound or its structural analogs. mdpi.comfrontiersin.org The exploration of these underexplored niches, such as deep-sea sediments, hydrothermal vents, and marine invertebrates, is a critical avenue for future research.

Isolating microorganisms from extreme or unique environments can lead to the discovery of novel secondary metabolites. frontiersin.orgnih.gov Fungi in these habitats often evolve unique metabolic pathways to adapt to their surroundings, which can result in the production of structurally diverse and biologically active compounds. frontiersin.org For instance, a strain of Penicillium chrysogenum isolated as an endosymbiont has been shown to produce a variety of bioactive metabolites. researchgate.net The application of advanced screening and cultivation techniques is essential to isolate and study these often slow-growing or previously unculturable microorganisms. nih.govnih.gov Co-culture techniques, where different microbial species are grown together, can also induce the expression of silent biosynthetic gene clusters, potentially leading to the production of new this compound derivatives. kaist.ac.kr

Table 1: Strategies for Discovering Novel this compound Producers

Strategy Description Potential Outcome
Bioprospecting in Extreme Environments Isolating and screening fungi from niches like marine sediments, polar regions, or high-salinity waters. Discovery of new fungal species producing this compound or novel analogs with potentially enhanced bioactivities.
Endophyte Exploration Investigating fungi that live symbiotically within plants and other organisms. Identification of unique strains with distinct metabolic profiles. researchgate.net
Co-culture Methods Growing this compound-producing fungi alongside other microorganisms to stimulate metabolic pathway activation. kaist.ac.kr Induction of cryptic gene clusters leading to the biosynthesis of new, structurally related compounds. kaist.ac.kr

| Advanced Cultivation Techniques | Utilizing specialized media and culture conditions that mimic the natural habitat to grow previously unculturable fungi. | Accessing a wider range of microbial diversity for screening. nih.gov |

Metabolic Engineering and Synthetic Biology for Enhanced Production and Diversification

Once a producing organism is identified, metabolic engineering and synthetic biology offer powerful tools to enhance the yield of this compound and generate novel derivatives. bio.org These approaches involve the targeted modification of an organism's genetic and regulatory processes. tudelft.nl For many natural products, the native host produces the compound of interest in very low quantities, making industrial-scale production economically unfeasible. rsc.org

Metabolic engineering strategies can be applied to optimize the production host, which could be the original fungus or a more genetically tractable chassis organism like Saccharomyces cerevisiae or Escherichia coli. tudelft.nlnih.gov Key interventions include:

Overexpression of Biosynthetic Genes: Increasing the expression of enzymes directly involved in the this compound biosynthetic pathway to boost production.

Blocking Competing Pathways: Deleting genes for pathways that divert precursors away from this compound synthesis, thereby increasing the precursor pool. nih.gov

Transporter Engineering: Modifying cellular transporters to improve the secretion of the final product, which can alleviate feedback inhibition and simplify downstream processing. nih.gov

Synthetic biology takes this a step further by designing and constructing new biological parts, devices, and systems. bio.orgresearchgate.net This could involve assembling the entire this compound biosynthetic pathway in a heterologous host, providing greater control over production. frontiersin.org Furthermore, by introducing enzymes from other organisms (combinatorial biosynthesis), it is possible to create novel "unnatural" natural products based on the this compound scaffold. biomedres.us

Chemoinformatics and Computational Modeling in Drug Discovery and Lead Optimization

Chemoinformatics and computational modeling are indispensable tools for accelerating the drug discovery process. neovarsity.org These in silico methods use computer algorithms to analyze chemical data, predict properties, and guide the design of new molecules. neovarsity.orgnih.gov For a natural product lead like this compound, these approaches are crucial for transforming it into a viable drug candidate.

The process of lead optimization focuses on refining the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. biobide.comdanaher.comupmbiomedicals.com Chemoinformatics plays a central role in this phase. By creating computational models, researchers can predict how modifications to the this compound structure will affect its interaction with a biological target and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govdanaher.com

Table 2: Application of Computational Tools in this compound Research

Computational Tool/Method Application in Drug Discovery Purpose
Molecular Docking Predict the binding mode and affinity of this compound derivatives to a specific protein target. Prioritize compounds for synthesis and biological testing. danaher.com
Quantitative Structure-Activity Relationship (QSAR) Develop mathematical models that correlate chemical structure with biological activity. Predict the potency of new, unsynthesized analogs.
Pharmacophore Modeling Identify the essential 3D arrangement of functional groups required for biological activity. Guide the design of novel scaffolds that retain desired interactions. danaher.com
ADMET Prediction Computationally estimate properties like solubility, permeability, metabolic stability, and potential toxicity. Identify and filter out compounds with poor drug-like properties early in the process. nih.gov

| Virtual Screening | Screen large libraries of virtual compounds against a target to identify potential hits. | Explore a vast chemical space efficiently to find new leads based on the this compound structure. schrodinger.com |

These computational strategies allow for the rational design of new this compound analogs, reducing the time and cost associated with traditional trial-and-error synthesis and screening. nih.gov

Integration of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics) in Fungal Research

A comprehensive understanding of this compound biosynthesis requires the integration of multiple "omics" technologies. researchgate.nettaylorfrancis.com This multi-omics approach provides a holistic view of the biological system, from the genetic blueprint to the final metabolic output. nih.gov

Genomics: Sequencing the genome of a this compound-producing fungus allows for the identification of the secondary metabolite biosynthetic gene cluster (BGC) responsible for its production. kaist.ac.kr Genome mining can also reveal cryptic BGCs that may produce other valuable compounds. kaist.ac.kr

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell under specific conditions. It can reveal when the this compound BGC is expressed, providing insights into its regulation and the optimal conditions for production. tudelft.nl

Proteomics: By identifying and quantifying the entire set of proteins, proteomics confirms the translation of the biosynthetic enzymes. nih.govresearchgate.net It can also uncover post-translational modifications that may be crucial for enzyme function.

Metabolomics: This is the systematic study of the complete set of metabolites within an organism. mdpi.com Metabolomics can be used to measure the concentration of this compound, its precursors, and any related byproducts, providing a direct readout of the metabolic flux and the effects of genetic engineering efforts. mdpi.com

By integrating these omics datasets, researchers can build comprehensive models of the metabolic network within the producing fungus. researchgate.net This systems biology approach is essential for rationally engineering strains for improved this compound production and for discovering novel regulatory mechanisms that can be exploited to activate silent pathways. researchgate.netnih.gov

Q & A

Q. Table 1: Key Databases for this compound Literature

DatabaseFocus AreaSearch Tips
PubMedBioactivity studiesUse MeSH terms: "this compound AND apoptosis"
SciFinderSynthetic pathwaysFilter by reaction steps
ReaxysPhysicochemical propertiesCross-reference spectra

Prioritize recent studies (post-2020) to avoid outdated data .

Basic: What experimental protocols ensure reproducibility in this compound synthesis?

Answer:
Document critical parameters in the supplementary materials :

  • Reaction conditions: Temperature, solvent purity, catalyst concentration.
  • Characterization data: NMR (¹H/¹³C), HPLC purity, mass spectrometry.
  • Reference standards: Compare with published spectra or commercial analogs.

Q. Table 2: Minimum Reporting Requirements for this compound Synthesis

ParameterDetailsExample
YieldPercentage and isolated mass65% yield, 120 mg
PurityHPLC method (column, gradient)≥95% (C18 column, 0.1% TFA)
Spectral DataFull NMR assignments (δ in ppm)¹H NMR (400 MHz, CDCl₃): 7.2–7.5

Cite methodologies from reputable journals (e.g., Beilstein Journal of Organic Chemistry) .

Advanced: How to design controlled experiments to assess this compound’s stability under different conditions?

Answer:
Use a multifactorial design :

  • Independent variables: pH, temperature, light exposure.
  • Dependent variables: Degradation rate, byproduct formation.
  • Controls: this compound stored in inert conditions (argon, -20°C).

Statistical approach:

  • Apply ANOVA to compare degradation across conditions.
  • Use software like GraphPad Prism or R for dose-response modeling.

Example Workflow:

Prepare this compound solutions at pH 3, 7, and 11.

Incubate at 25°C, 37°C, and 50°C for 14 days.

Analyze stability via UPLC-MS every 48 hours.

Report confidence intervals (95%) and p-values for significance .

Advanced: What methods resolve contradictions in this compound’s reported bioactivity data?

Answer:
Address contradictions through:

Triangulation: Validate results using orthogonal assays (e.g., cell viability + Western blot).

Meta-analysis: Pool data from multiple studies to identify trends or outliers.

Contextual factors: Check variations in cell lines, assay protocols, or compound purity.

Case Study:
If Study A reports IC₅₀ = 10 µM (MTT assay) and Study B finds IC₅₀ = 50 µM (ATP assay), re-test using both methods under identical conditions. Use Bland-Altman plots to assess agreement .

Advanced: How to apply statistical models to analyze this compound’s dose-response relationships?

Answer:

  • Non-linear regression: Fit data to sigmoidal curves (e.g., Hill equation) using tools like MATLAB or Python’s SciPy.
  • Parameter estimation: Calculate EC₅₀, Hill coefficient, and R² for goodness-of-fit.

Q. Table 3: Common Dose-Response Models

ModelEquationApplication
Hill EquationE = E_max / (1 + (EC₅₀/[C])^n)Cooperative binding
Log-LogisticE = E_min + (E_max - E_min)/(1 + (EC₅₀/[C])^k)Asymmetric data

Validate models with bootstrapping or cross-validation .

Basic: How to structure a research proposal on this compound’s novel applications?

Answer:
Include:

  • Objectives: Specific aims (e.g., "Evaluate this compound’s anti-inflammatory effects in murine models").
  • Milestones: Timelines for synthesis, in vitro testing, and in vivo validation.
  • Team roles: Assign tasks (e.g., synthetic chemistry to Partner A, bioassays to Partner B).

Reference funding agency guidelines (e.g., NIH R01) for formatting .

Advanced: What strategies validate this compound’s structural identity using spectroscopic and chromatographic data?

Answer:
Cross-validation workflow:

NMR: Confirm proton/carbon assignments against predicted shifts (ChemDraw).

HPLC-MS: Match retention times and mass-to-charge ratios with standards.

X-ray crystallography: Resolve absolute configuration (if crystalline).

Q. Table 4: Validation Techniques for this compound

TechniqueCritical ParametersAcceptable Criteria
¹H NMRSignal multiplicity, integrationδ ±0.05 ppm vs. literature
HPLCRetention time, peak symmetryRT ±0.2 min, tailing factor <2
High-res MSExact mass (m/z)Δ ≤ 3 ppm

Archive raw data in repositories like Zenodo for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.